molecular formula C10H12O4 B599493 Junipediol B CAS No. 144881-19-6

Junipediol B

Cat. No.: B599493
CAS No.: 144881-19-6
M. Wt: 196.202
InChI Key: CKDSCAKQBRZWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Junipediol B is a naturally occurring phenylpropanoid glycoside found in various species of the Juniperus genus, such as Juniperus occidentalis and Juniperus communis var. depressa . This compound is known for its diverse biological activities, including anti-inflammatory, antitumor, and antioxidative properties.

Scientific Research Applications

Junipediol B has a wide range of scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Junipediol B can be extracted from the above-ground parts of Juniperus phoenicea . The extraction process typically involves the use of methanol as a solvent, followed by purification using techniques such as silica gel, octadecyl silica gel (ODS), and Sephadex LH-20 column chromatography .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods mentioned above can be scaled up for industrial purposes. The use of high-performance liquid chromatography (HPLC) is essential for obtaining high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Junipediol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8,11-12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDSCAKQBRZWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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